Gianvi

Description

Properties

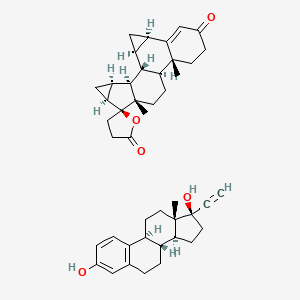

IUPAC Name |

(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione;(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O3.C20H24O2/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+;16-,17-,18+,19+,20+/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLQFVGYYVXALAG-CFEVTAHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@@]57CCC(=O)O7)C.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H54O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80936898 | |

| Record name | 5a,7a-Dimethyl-1,1a,5,5a,5b,6,7,7a,8a,9,9a,9b,9c,9d-tetradecahydrospiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-8,2'-oxolane]-3,5'(4H)-dione--19-norpregna-1(10),2,4-trien-20-yne-3,17-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

662.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164017-31-6 | |

| Record name | Drospirenone mixture with Ethinylestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164017316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5a,7a-Dimethyl-1,1a,5,5a,5b,6,7,7a,8a,9,9a,9b,9c,9d-tetradecahydrospiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-8,2'-oxolane]-3,5'(4H)-dione--19-norpregna-1(10),2,4-trien-20-yne-3,17-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Action of Drospirenone: A Technical Whitepaper for Researchers

December 2025

Introduction

Drospirenone (B1670955) (DRSP) is a fourth-generation synthetic progestin, a derivative of 17α-spirolactone, that exhibits a unique pharmacological profile closely resembling that of endogenous progesterone (B1679170).[1][2] Unlike other synthetic progestins, drospirenone possesses potent progestogenic activity combined with significant anti-mineralocorticoid and anti-androgenic properties, while being devoid of estrogenic, glucocorticoid, or anti-glucocorticoid activity.[3][4][5] This distinct combination of activities stems from its specific binding affinity profile for various steroid hormone receptors, making it a subject of extensive research and clinical interest. This technical guide provides an in-depth exploration of the core mechanisms of action of drospirenone, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.

Data Presentation: Quantitative Receptor Binding Affinity

The interaction of drospirenone with steroid receptors has been quantified in numerous in-vitro studies. The following table summarizes the relative binding affinities (RBA) and inhibition constants (Ki) of drospirenone for human steroid receptors, offering a comparative overview of its receptor interaction profile.

| Receptor | Reference Ligand | Relative Binding Affinity (RBA) of Drospirenone (%) | Reference(s) |

| Progesterone Receptor (PR) | Progesterone | 19 - 70 | [1] |

| R5020 | ~30 | [6][7] | |

| Mineralocorticoid Receptor (MR) | Aldosterone (B195564) | 100 - 500 | [6] |

| Androgen Receptor (AR) | Dihydrotestosterone (DHT) | ~30 (one-third of cyproterone (B1669671) acetate) | [3][8] |

| Glucocorticoid Receptor (GR) | Dexamethasone | Very low/Negligible | [1][5] |

| Estrogen Receptor (ER) | - | No detectable binding | [5][8] |

Core Mechanisms of Action and Signaling Pathways

Drospirenone exerts its physiological effects through three primary mechanisms: progestogenic, anti-mineralocorticoid, and anti-androgenic. These actions are mediated by its interaction with their respective steroid hormone receptors, which function as ligand-activated transcription factors to modulate gene expression.

Progestogenic Activity

As a potent agonist of the progesterone receptor (PR), drospirenone's primary contraceptive effect is achieved through the inhibition of ovulation.[1][9] Activation of the PR in the hypothalamus and pituitary gland suppresses the secretion of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH).[1][9] This disruption of the hormonal cascade prevents follicular development and the mid-cycle LH surge required for ovulation.[9][10] The ovulation-inhibiting dosage of drospirenone is reported to be 2 to 3 mg/day.[1]

Furthermore, drospirenone induces changes in the endometrium, making it unreceptive to implantation, and alters the cervical mucus to impede sperm penetration.[11][12]

Anti-mineralocorticoid Activity

Drospirenone is a potent antagonist of the mineralocorticoid receptor (MR), a property that distinguishes it from most other synthetic progestins.[13][14] By competitively blocking the binding of aldosterone to the MR in the kidneys, drospirenone inhibits sodium and water reabsorption, leading to a mild diuretic effect.[9][13][15] This action counteracts the estrogen-induced stimulation of the renin-angiotensin-aldosterone system (RAAS), which can cause fluid retention.[13][15] The anti-mineralocorticoid activity of 3 mg of drospirenone is comparable to that of 20-25 mg of spironolactone.[1][8]

Anti-androgenic Activity

Drospirenone exhibits anti-androgenic properties by competing with androgens, such as testosterone (B1683101), for binding to the androgen receptor (AR).[2][9] This competitive inhibition blocks the downstream signaling cascade that leads to androgenic effects.[2] The anti-androgenic potency of drospirenone is estimated to be about one-third that of cyproterone acetate.[3] This activity contributes to the management of androgen-related conditions like acne and hirsutism.[9][16]

Experimental Protocols

The characterization of drospirenone's mechanism of action relies on a variety of in-vitro and in-vivo experimental protocols. Below are detailed methodologies for key experiments.

Competitive Radioligand Binding Assay

This in-vitro assay is fundamental for determining the binding affinity of drospirenone to steroid receptors.[6]

Objective: To quantify the ability of drospirenone to displace a high-affinity radiolabeled ligand from its receptor.

Materials:

-

Target receptor source (e.g., cytosol preparations from specific tissues like rat uterus for PR, rat kidney for MR, and rat ventral prostate for AR, or recombinant human receptors).[6]

-

Radiolabeled ligand (e.g., [³H]-progesterone for PR, [³H]-aldosterone for MR, [³H]-R1881 for AR).

-

Unlabeled drospirenone at various concentrations.

-

Assay buffer (e.g., Tris-HCl with protease inhibitors).

-

Scintillation fluid and counter.

Procedure:

-

Incubation: A fixed concentration of the radiolabeled ligand and the receptor source are incubated with increasing concentrations of unlabeled drospirenone.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: A competition curve is generated by plotting the percentage of bound radioligand against the concentration of drospirenone. The IC50 value (the concentration of drospirenone that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[6]

In-Vivo Anti-Androgenic Activity Assay (Hershberger Assay)

This assay is a standard in-vivo method to assess the anti-androgenic potential of a compound.[3]

Objective: To determine the ability of drospirenone to inhibit the growth of androgen-dependent tissues in castrated male rats.

Animal Model: Immature, castrated male rats.

Procedure:

-

Animal Preparation: Male rats are castrated to remove the endogenous source of androgens.

-

Treatment: The castrated rats are treated with a constant dose of an androgen (e.g., testosterone propionate) to stimulate the growth of accessory sex organs. Concurrently, different groups of animals are treated with varying doses of drospirenone or a vehicle control.

-

Tissue Collection: After a defined treatment period (e.g., 7-10 days), the animals are euthanized, and the ventral prostate and seminal vesicles are dissected and weighed.

-

Data Analysis: The weights of the androgen-dependent tissues from the drospirenone-treated groups are compared to those of the androgen-only treated group. A dose-dependent inhibition of tissue growth indicates anti-androgenic activity.

In-Vivo Anti-mineralocorticoid Activity Assay

This assay evaluates the diuretic and natriuretic effects of drospirenone.[3]

Objective: To measure the effect of drospirenone on urinary sodium and potassium excretion in adrenalectomized rats.

Animal Model: Adrenalectomized male rats (to remove endogenous mineralocorticoids).

Procedure:

-

Animal Preparation: Male rats are adrenalectomized and maintained on saline.

-

Treatment: The animals are administered a mineralocorticoid (e.g., aldosterone or deoxycorticosterone acetate) to induce sodium retention and potassium excretion. Different groups of animals are co-administered with varying doses of drospirenone or a vehicle control.

-

Urine Collection: The animals are placed in metabolic cages, and urine is collected over a specific period (e.g., 4-6 hours).

-

Analysis: The volume of urine and the concentrations of sodium and potassium in the urine are measured.

-

Data Analysis: An increase in the urinary sodium-to-potassium ratio in the drospirenone-treated groups compared to the mineralocorticoid-only treated group indicates anti-mineralocorticoid activity.

Conclusion

Drospirenone's multifaceted mechanism of action, encompassing potent progestogenic, anti-mineralocorticoid, and anti-androgenic effects, sets it apart from other synthetic progestins. Its high affinity for the progesterone and mineralocorticoid receptors, coupled with its antagonistic activity at the mineralocorticoid and androgen receptors, underpins its clinical utility in contraception and the management of androgen-related disorders and fluid retention. The experimental protocols detailed herein are crucial for the continued investigation and characterization of drospirenone and the development of novel compounds with similar beneficial pharmacological profiles. This in-depth understanding of drospirenone's core mechanisms is essential for researchers, scientists, and drug development professionals working in the field of steroidal pharmacology.

References

- 1. Drospirenone - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Drospirenone: a novel progestogen with antimineralocorticoid and antiandrogenic activity. Pharmacological characterization in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drospirenone: a new cardiovascular-active progestin with antialdosterone and antiandrogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The novel progestin drospirenone and its natural counterpart progesterone: biochemical profile and antiandrogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Conception and pharmacodynamic profile of drospirenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Drospirenone? [synapse.patsnap.com]

- 10. Drospirenone 4 mg in a 24/4 regimen maintains inhibition of ovulation even after a 24-h delay pill intake - Pharmacological aspects and comparison to other progestin-only pills - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Drospirenone/Ethinyl estradiol: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 13. Drospirenone and its antialdosterone properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Drospirenone and its antialdosterone properties. | Sigma-Aldrich [sigmaaldrich.com]

- 15. Antimineralocorticoid activity of a novel oral contraceptive containing drospirenone, a unique progestogen resembling natural progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. clinicaltrials.eu [clinicaltrials.eu]

An In-Depth Technical Guide on the Core Cellular Signaling Pathways of Ethinyl Estradiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethinyl estradiol (B170435) (EE), a synthetic derivative of estradiol, is a cornerstone of modern pharmacology, most notably as the estrogenic component in combined oral contraceptives. Its potent estrogenic activity and high oral bioavailability have also led to its use in hormone replacement therapy and the treatment of certain hormone-sensitive cancers. Understanding the intricate cellular and molecular mechanisms by which ethinyl estradiol exerts its diverse physiological and pathological effects is paramount for optimizing its therapeutic applications and mitigating adverse reactions. This technical guide provides a comprehensive overview of the core cellular signaling pathways modulated by ethinyl estradiol, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades.

Interaction with Estrogen Receptors

Ethinyl estradiol's biological activity is primarily mediated through its interaction with estrogen receptors (ERs), which are members of the nuclear hormone receptor superfamily. There are two classical intracellular estrogen receptors, ERα and ERβ, as well as a G protein-coupled estrogen receptor (GPER), which is a membrane-associated receptor. Ethinyl estradiol binds to and activates both ERα and ERβ, initiating downstream signaling cascades.

Binding Affinity to Estrogen Receptors

The binding affinity of ethinyl estradiol to ERα and ERβ is a critical determinant of its potency. Various in vitro binding assays have been employed to quantify this interaction, typically reported as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki).

| Compound | Receptor | Assay Type | IC50 (nM) | Ki (nM) | Cell Line/System | Reference |

| Ethinyl Estradiol | ERα | Competitive Binding Assay | 2.82 | 0.65 | Recombinant human ERα | [1] |

| Ethinyl Estradiol | ERα | Not Specified | - | 36.47 | MCF-7 | [2] |

| Ethinyl Estradiol | ERβ | Not Specified | - | - | Not Specified | - |

| Ethinyl Estradiol | GPER | Radioligand Binding Assay | - | ~3 | SKBR3 cells | [3] |

Genomic and Non-Genomic Signaling Pathways

Upon binding to estrogen receptors, ethinyl estradiol can initiate both genomic and non-genomic signaling pathways.

-

Genomic Signaling: This classical pathway involves the translocation of the EE-ER complex to the nucleus, where it binds to estrogen response elements (EREs) on the DNA. This interaction modulates the transcription of target genes, leading to slower, long-term cellular responses.

-

Non-Genomic Signaling: This rapid signaling cascade is initiated by EE binding to membrane-associated estrogen receptors (mERs) and GPER. This leads to the activation of various intracellular signaling molecules, including protein kinases, resulting in immediate cellular effects.

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial non-genomic signaling cascade activated by ethinyl estradiol. This pathway is involved in regulating cell proliferation, differentiation, and survival.

Diagram of the Ethinyl Estradiol-Induced MAPK/ERK Signaling Pathway

Caption: Ethinyl estradiol activates the MAPK/ERK pathway via membrane estrogen receptors.

Quantitative Data on MAPK/ERK Activation:

| Cell Line | EE Concentration | Time | Fold Change in p-ERK/ERK | Reference |

| GH3/B6/F10 | 1 nM | 3 min | Significant increase | [4] |

| GH3/B6/F10 | 1 nM | 15-30 min | Significant increase | [4] |

| MCF-7 | 10 nM | 15 min | ~2.6-fold | [5] |

| Ishikawa | 10 nM | 15 min | Significant increase | [6] |

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical non-genomic signaling cascade activated by ethinyl estradiol. This pathway plays a central role in cell survival, growth, and proliferation by inhibiting apoptosis and promoting cell cycle progression.

Diagram of the Ethinyl Estradiol-Induced PI3K/Akt Signaling Pathway

Caption: Ethinyl estradiol activates the PI3K/Akt pathway, promoting cell survival.

Quantitative Data on PI3K/Akt Activation:

| Cell Line | Estradiol Concentration | Time | Fold Change in p-Akt/Akt | Reference |

| MCF-7 | 10 nM | 10 min | ~9-fold increase in Akt activity | [7] |

| Rat Uterine Luminal Epithelial Cells | Not Specified | 4 hours | >2-fold increase | [8] |

| Endometrial Cancer Cells (Ishikawa) | 1 µM | 30 min | Maximum activation | [9] |

| Endometrial Cancer Cells (HEC-1A) | 1 µM | 15 min | Maximum activation | [9] |

Effects on Gene Expression and Proteome

The activation of both genomic and non-genomic signaling pathways by ethinyl estradiol culminates in significant alterations in the cellular transcriptome and proteome. These changes underlie many of the physiological effects of EE.

Regulation of Gene Expression

Microarray and quantitative PCR (qPCR) studies have identified numerous genes whose expression is modulated by ethinyl estradiol. These genes are involved in a wide range of cellular processes, including cell cycle regulation, apoptosis, and signal transduction.

Table of Ethinyl Estradiol-Regulated Genes:

| Gene | Cell Type/Organism | EE Treatment | Fold Change | Method | Reference |

| Fibrinogen-γ | Mouse Liver | Oral EE (10 days) | Decrease | qPCR | [10] |

| Factor II | Mouse Liver | Oral EE (10 days) | Decrease | qPCR | [10] |

| Factor V | Mouse Liver | Oral EE (10 days) | Decrease | qPCR | [10] |

| Factor VII | Mouse Liver | Oral EE (10 days) | Decrease | qPCR | [10] |

| Factor X | Mouse Liver | Oral EE (10 days) | Decrease | qPCR | [10] |

| Factor XI | Mouse Liver | Oral EE (10 days) | Increase | qPCR | [10] |

| Factor XII | Mouse Liver | Oral EE (10 days) | Decrease | qPCR | [10] |

| Antithrombin | Mouse Liver | Oral EE (10 days) | Decrease | qPCR | [10] |

| Protein C | Mouse Liver | Oral EE (10 days) | Decrease | qPCR | [10] |

| Vegfa | Rat Uterine Luminal Epithelial Cells | E2 (1 hour) | 4- to 14-fold increase | qPCR | [8] |

| miR-21 | MCF-7 | 10 nM E2 (6 hours) | ~60% reduction | qPCR | [11] |

Alterations in the Proteome

Quantitative proteomics has revealed that ethinyl estradiol induces widespread changes in protein expression. These alterations can affect various cellular functions and contribute to the overall physiological response to the compound.

Table of Ethinyl Estradiol-Induced Proteomic Changes:

| Protein Category | Tissue/Cell Type | EE Treatment | Regulation | Method | Reference |

| Coagulation System Proteins | Human Serum | EE + Dienogest (9 weeks) | Altered | Label-free quantitative proteomics | [3] |

| Complement System Proteins | Human Serum | EE + Dienogest (9 weeks) | Altered | Label-free quantitative proteomics | [3] |

| Acute Phase Response Proteins | Human Serum | EE + Dienogest (9 weeks) | Altered | Label-free quantitative proteomics | [3] |

| Metabolic Proteins | Human Serum | EE + Dienogest (9 weeks) | Altered | Label-free quantitative proteomics | [3] |

| Various Proteins | Rat Uterus | E2 | 97 up-regulated, 38 down-regulated | Label-free quantitative proteomics | [12] |

Cellular Outcomes: Proliferation and Apoptosis

The signaling pathways activated by ethinyl estradiol ultimately converge on the regulation of fundamental cellular processes, most notably cell proliferation and apoptosis (programmed cell death). The balance between these two processes is critical for tissue homeostasis and can be disrupted in pathological conditions such as cancer.

Cell Proliferation

Ethinyl estradiol is a potent stimulator of cell proliferation in estrogen-responsive tissues. This effect is a key aspect of its physiological role and its application in contraception and hormone therapy, but it also contributes to the increased risk of certain cancers.

Diagram of Ethinyl Estradiol-Induced Cell Proliferation Workflow

Caption: Workflow for assessing ethinyl estradiol's effect on cell proliferation using the MTT assay.

Quantitative Data on Cell Proliferation:

| Cell Line | Assay | EE Concentration | Effect | EC50/IC50 | Reference |

| MCF-7 | Proliferation Assay | Equimolar to Estradiol | Significant increase | Not Specified | [13] |

| HCC1500 | Proliferation Assay | Equimolar to Estradiol | Significant increase | Not Specified | [13] |

| ZR75-1 | Proliferation Assay | Equimolar to Estradiol | Significant increase | Not Specified | [13] |

| MCF-7 | MTT Assay | 10 nM (E2) | Increased viability | EC50 not specified | [14] |

| Rat Hypothalamic Cells (D12) | PR Induction | - | Agonist | EC50 = 0.014 nM |

Apoptosis

The effect of ethinyl estradiol on apoptosis is complex and context-dependent. In some settings, it can be anti-apoptotic, promoting cell survival. In others, particularly at high concentrations or in specific cellular contexts, it can induce apoptosis.

Diagram of Apoptosis Detection by TUNEL Assay Workflow

Caption: Workflow for detecting apoptosis induced by ethinyl estradiol using the TUNEL assay.

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in this guide.

Western Blotting for ERK and Akt Phosphorylation

Objective: To quantify the levels of phosphorylated and total ERK1/2 and Akt in cell lysates following treatment with ethinyl estradiol.

Protocol Overview:

-

Cell Culture and Treatment: Plate cells and treat with various concentrations of ethinyl estradiol for specified time points.

-

Protein Lysate Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-ERK, total ERK, phospho-Akt, or total Akt overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantification: Perform densitometric analysis of the bands and normalize the phosphorylated protein levels to the total protein levels.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Objective: To measure the relative expression levels of target genes in response to ethinyl estradiol treatment.

Protocol Overview:

-

Cell Culture and Treatment: Treat cells with ethinyl estradiol as described for Western blotting.

-

RNA Extraction: Isolate total RNA from cells using a suitable method (e.g., TRIzol reagent or a column-based kit).

-

RNA Quantification and Quality Control: Measure RNA concentration and assess its purity and integrity.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme.

-

qPCR Reaction Setup: Prepare a reaction mix containing cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a TaqMan probe.

-

qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument.

-

Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene.

MTT Assay for Cell Proliferation

Objective: To assess the effect of ethinyl estradiol on cell viability and proliferation.

Protocol Overview:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Cell Treatment: Treat cells with a range of ethinyl estradiol concentrations.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Plot the absorbance values against the ethinyl estradiol concentrations to determine the EC50 or IC50 values.

TUNEL Assay for Apoptosis Detection

Objective: To identify and quantify apoptotic cells by detecting DNA fragmentation.

Protocol Overview:

-

Sample Preparation: Prepare cell smears, cytospins, or tissue sections and fix them with paraformaldehyde.

-

Permeabilization: Permeabilize the cells with a detergent (e.g., Triton X-100) or proteinase K to allow entry of the labeling reagents.

-

TdT Labeling: Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP).

-

Detection (for indirect methods): If using a hapten-labeled dUTP (e.g., Br-dUTP), incubate with a fluorescently labeled anti-hapten antibody.

-

Counterstaining: Stain the nuclei with a DNA dye such as DAPI or propidium (B1200493) iodide.

-

Visualization and Quantification: Visualize the cells using a fluorescence microscope and quantify the percentage of TUNEL-positive (apoptotic) cells.

Label-Free Quantitative Proteomics

Objective: To identify and quantify global protein expression changes in response to ethinyl estradiol.

Protocol Overview:

-

Sample Preparation: Extract proteins from control and ethinyl estradiol-treated cells and digest them into peptides.

-

LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).

-

Protein Identification: Search the MS/MS spectra against a protein database to identify the peptides and corresponding proteins.

-

Protein Quantification: Quantify the relative abundance of proteins based on the peak intensity of their corresponding peptides or by spectral counting.

-

Data Analysis: Perform statistical analysis to identify proteins that are significantly differentially expressed between the control and treated groups.

Conclusion

Ethinyl estradiol exerts its diverse biological effects through a complex interplay of genomic and non-genomic signaling pathways. Its interaction with ERα, ERβ, and GPER triggers a cascade of molecular events, including the activation of the MAPK/ERK and PI3K/Akt pathways, leading to profound changes in gene expression and the cellular proteome. These molecular alterations ultimately manifest as changes in fundamental cellular processes such as proliferation and apoptosis. A thorough understanding of these signaling networks, supported by robust quantitative data and detailed experimental methodologies, is essential for the continued development and safe use of ethinyl estradiol in clinical practice and for advancing our knowledge of estrogen signaling in health and disease. This guide provides a foundational framework for researchers and professionals in the field, highlighting the core mechanisms of ethinyl estradiol action and providing the tools to further investigate its complex biology.

References

- 1. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Radioiodinated Ethinylestradiol Derivatives for Estrogen Receptor Targeting Breast Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Quantitative measurement of estrogen-induced ERK 1 and 2 activation via multiple membrane-initiated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Estradiol rapidly activates Akt via the ErbB2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Estrogen rapidly activates the PI3K/AKT pathway and hypoxia-inducible factor 1 and induces vascular endothelial growth factor A expression in luminal epithelial cells of the rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 17α-Ethinylestradiol rapidly alters transcript levels of murine coagulation genes via estrogen receptor α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Estradiol downregulates miR-21 expression and increases miR-21 target gene expression in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. unthsc-ir.tdl.org [unthsc-ir.tdl.org]

- 12. Proliferative effects of estradiol- or ethinylestradiol-progestogen combinations on human breast cancer cells in an intermitted and a long-term regimen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Estrogen Enhances the Cell Viability and Motility of Breast Cancer Cells through the ERα-ΔNp63-Integrin β4 Signaling Pathway | PLOS One [journals.plos.org]

- 14. Effect of estrogen agonists and antagonists on induction of progesterone receptor in a rat hypothalamic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Drospirenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drospirenone (B1670955) (DRSP) is a synthetic progestogen distinguished by a pharmacological profile that closely mirrors that of endogenous progesterone (B1679170). It possesses potent progestogenic, antimineralocorticoid, and antiandrogenic activities, setting it apart from other synthetic progestins. This unique combination of properties stems from its specific binding affinity for various steroid hormone receptors. This technical guide provides a comprehensive overview of the preclinical pharmacology of drospirenone, detailing its receptor binding profile, pharmacodynamic effects in various animal models, and pharmacokinetic properties. The information is presented through structured data tables, detailed experimental methodologies, and illustrative diagrams to facilitate a thorough understanding for researchers and professionals in drug development.

Pharmacodynamics

Drospirenone's pharmacodynamic profile is characterized by its interaction with several steroid hormone receptors, leading to a range of physiological effects.

Receptor Binding Affinity

The foundation of drospirenone's unique pharmacological actions lies in its specific binding affinities for progesterone (PR), mineralocorticoid (MR), and androgen receptors (AR). Notably, it has a high affinity for the PR and MR, and a lower affinity for the AR.[1] It demonstrates no significant binding to the estrogen receptor (ER) or glucocorticoid receptor (GR).[1][2][3]

Table 1: Relative Binding Affinity (RBA) of Drospirenone to Human Steroid Receptors

| Receptor | Reference Ligand | Relative Binding Affinity (RBA) of Drospirenone (%) |

| Progesterone Receptor (PR) | Progesterone | 42 |

| Progesterone Receptor (PR) | R5020 | ~30[4] |

| Mineralocorticoid Receptor (MR) | Aldosterone | 100 - 500[5] |

| Androgen Receptor (AR) | Dihydrotestosterone (B1667394) (DHT) | 0.6[5] |

| Glucocorticoid Receptor (GR) | Dexamethasone | Low/Negligible[5] |

| Estrogen Receptor (ER) | - | No detectable binding[2][3] |

Progestogenic Activity

Drospirenone exhibits potent progestogenic activity, which has been demonstrated in various animal models. This activity is crucial for its contraceptive efficacy.

-

Endometrial Transformation: Drospirenone stimulates endometrial transformation in rabbits, with a potency in the range of norethisterone acetate.[6][7]

-

Ovulation Inhibition: It effectively inhibits ovulation in rats.[6][7]

-

Maintenance of Pregnancy: Drospirenone efficiently promotes the maintenance of pregnancy in ovariectomized rats.[6][7]

-

Antigonadotropic Activity: It shows potent antigonadotropic activity, leading to testosterone-lowering effects in male cynomolgus monkeys.[6][7]

Antimineralocorticoid Activity

A key feature of drospirenone is its antimineralocorticoid activity, which is comparable to that of the natural hormone progesterone.[6] This activity counteracts the sodium-retaining effects of estrogens.[8]

-

In rats, drospirenone has demonstrated long-lasting natriuretic (sodium excretion) activity.[6] A daily subcutaneous dose of 10 mg for three weeks produced a sustained effect, unlike spironolactone (B1682167) which became ineffective after the initial phase.[6]

-

The antimineralocorticoid potency of drospirenone is estimated to be about eight times higher than that of spironolactone in rats.[4]

Antiandrogenic Activity

Drospirenone possesses distinct antiandrogenic properties.[6] It acts as a competitive antagonist at the androgen receptor and inhibits the conversion of testosterone (B1683101) to the more potent dihydrotestosterone by blocking the action of 5-α-reductase.[2]

-

In castrated, testosterone-supplemented male rats, drospirenone dose-dependently inhibits the growth of accessory sex organs like the prostate and seminal vesicles.[6][7]

-

Its antiandrogenic potency in this model was found to be approximately one-third that of cyproterone (B1669671) acetate.[6][7] In another study, the anti-androgenic potency was reported to be up to tenfold higher than that of progesterone in ovariectomized rats.[2]

Pharmacokinetics

Preclinical studies have characterized the absorption, distribution, metabolism, and excretion of drospirenone.

-

Absorption: After oral administration, drospirenone is well absorbed, with an absolute bioavailability of about 76% to 85%.[2]

-

Distribution: It is highly bound to serum albumin (95-97%) but does not bind to sex hormone-binding globulin (SHBG).[1][2]

-

Metabolism: Drospirenone is extensively metabolized, primarily to its two main inactive metabolites: the acid form of drospirenone and 4,5-dihydrodrospirenone-3-sulfate.[1][2] Metabolism is largely independent of the cytochrome P450 system, with only minor involvement of CYP3A4.[1]

-

Excretion: Excretion occurs primarily through the urine and feces.[9]

Safety Pharmacology and Toxicology

Preclinical safety and toxicology studies have been conducted to support the clinical use of drospirenone.

-

General Toxicology: Comprehensive toxicology studies have been reviewed and supported the safety of drospirenone in combination with ethinyl estradiol (B170435) for contraception.[10][11]

-

Mutagenesis: In vitro and in vivo mutagenesis studies for drospirenone showed no evidence of mutagenic activity.[12]

-

Carcinogenesis: In a 24-month oral carcinogenicity study in mice, an increase in carcinomas of the harderian gland was observed at a high dose of drospirenone alone.[12] In a similar study in rats, an increased incidence of benign and total adrenal gland pheochromocytomas was seen in the high-dose drospirenone group.[12]

-

Hyperkalemia: Due to its antimineralocorticoid activity, drospirenone has the potential to cause hyperkalemia (elevated potassium levels) in high-risk patients, comparable to a 25 mg dose of spironolactone.[12]

Experimental Protocols

Competitive Radioligand Binding Assay

This in vitro assay is fundamental for determining the binding affinity of drospirenone to various steroid receptors.

Objective: To measure the ability of drospirenone to displace a high-affinity radiolabeled ligand from its receptor, thereby determining its binding affinity.

Methodology:

-

Receptor Preparation: Cytosol containing the target receptor is prepared from specific tissues (e.g., uterus for PR, kidney for MR).

-

Incubation: A constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]-progesterone for PR) is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled drospirenone.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The amount of bound radioligand is plotted against the concentration of drospirenone to generate a competition curve. The concentration of drospirenone that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. The Relative Binding Affinity (RBA) is calculated relative to the reference ligand.

Antiandrogenic Activity in Castrated Male Rats

This in vivo model is used to assess the ability of drospirenone to antagonize the effects of androgens.

Objective: To evaluate the antiandrogenic activity of drospirenone by measuring its ability to inhibit the testosterone-induced growth of accessory sex organs in castrated male rats.

Methodology:

-

Animal Model: Juvenile male rats are castrated to remove the endogenous source of androgens.

-

Treatment: The castrated rats are treated with a constant dose of testosterone to stimulate the growth of androgen-dependent tissues (prostate and seminal vesicles). Concurrently, different groups of animals are treated with varying doses of drospirenone or a reference antiandrogen (e.g., cyproterone acetate).

-

Duration: The treatment is typically carried out for a defined period, for instance, seven days.[2]

-

Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and the weights of the prostate and seminal vesicles are measured.

-

Data Analysis: The inhibitory effect of drospirenone on the testosterone-induced weight gain of the accessory sex organs is calculated and compared to the control group (testosterone only) and the reference compound group.

Signaling Pathways

Drospirenone exerts its effects by modulating the activity of nuclear steroid hormone receptors, which act as ligand-activated transcription factors.

Conclusion

The preclinical pharmacological profile of drospirenone reveals a unique progestogen with a spectrum of activities that closely resembles natural progesterone. Its potent progestogenic effects, combined with clinically relevant antimineralocorticoid and antiandrogenic properties, are a direct result of its specific receptor binding profile. The data from various in vitro and in vivo preclinical models provide a robust foundation for its clinical applications in contraception and hormone therapy. This technical guide summarizes the core preclinical data and methodologies, offering a valuable resource for scientists and researchers in the field of steroid hormone pharmacology and drug development.

References

- 1. ClinPGx [clinpgx.org]

- 2. Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drospirenone | C24H30O3 | CID 68873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Conception and pharmacodynamic profile of drospirenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Drospirenone: a novel progestogen with antimineralocorticoid and antiandrogenic activity. Pharmacological characterization in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. slinda.uy [slinda.uy]

- 8. Antimineralocorticoid activity of a novel oral contraceptive containing drospirenone, a unique progestogen resembling natural progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. fda.report [fda.report]

The Antimineralocorticoid Activity of Drospirenone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Drospirenone (B1670955) (DRSP) is a synthetic progestin, structurally derived from 17α-spirolactone, that exhibits a unique pharmacological profile closely resembling that of endogenous progesterone (B1679170).[1][2] Unlike other synthetic progestins, drospirenone possesses potent antimineralocorticoid and antiandrogenic properties, which contribute to its distinct clinical effects.[3][4][5] This technical guide provides an in-depth analysis of the antimineralocorticoid activity of drospirenone, summarizing key studies, quantitative data, and experimental methodologies.

Core Mechanism of Action: Mineralocorticoid Receptor Antagonism

The primary mechanism underlying the antimineralocorticoid effects of drospirenone is its competitive antagonism of the mineralocorticoid receptor (MR).[2][3][6] By binding to the MR, drospirenone inhibits the actions of aldosterone (B195564), the principal endogenous mineralocorticoid.[5][7] This blockade of aldosterone's effects in the kidneys leads to a mild natriuresis (excretion of sodium) and a potassium-sparing effect.[6][8][9] The resulting slight negative sodium balance triggers a compensatory activation of the renin-angiotensin-aldosterone system (RAAS).[5][8][10]

The antimineralocorticoid activity of drospirenone is noteworthy as it counteracts the sodium- and water-retaining effects of estrogens, which are often co-administered in oral contraceptives and hormone replacement therapy.[2][5][8] This can lead to favorable clinical outcomes, such as a slight decrease in body weight and blood pressure in some individuals.[6][8]

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical and clinical studies on the antimineralocorticoid activity of drospirenone.

Table 1: Receptor Binding Affinity and Potency

| Parameter | Value | Comparison | Reference(s) |

| Relative Binding Affinity (RBA) for Mineralocorticoid Receptor (MR) | 100% - 500% (Aldosterone = 100%) | 2 to 5 times higher than aldosterone | [11][12] |

| Antimineralocorticoid Potency | ~8-10 times more potent than spironolactone | - | [9] |

| Progestogenic to Antimineralocorticoid Potency Ratio | Similar to natural progesterone | - | [5][10] |

| Equivalent Antimineralocorticoid Dose | 3 mg DRSP ≈ 20-25 mg spironolactone | - | [13] |

Table 2: Preclinical In Vivo Effects in Animal Models

| Animal Model | Drospirenone Dose | Key Findings | Reference(s) |

| Rats | 10 mg s.c. daily for 3 weeks | Sustained natriuretic activity | [4] |

| C57BL/6 Mice on high-fat diet | 6 mg/kg/day for 90 days | Improved glucose tolerance, prevented body weight gain and white fat tissue growth | [14] |

Table 3: Clinical Effects in Humans

| Study Population | Drospirenone Dose | Key Findings | Reference(s) |

| Normally menstruating women | 2-3 mg/day (days 5-25 of cycle) | Mild natriuresis, slight compensatory activation of RAAS | [8] |

| Normally menstruating women | 2 mg/day for 6 days | Cumulative sodium loss of 84 mmol, significant rise in plasma renin and aldosterone vs. placebo | [10] |

| Women taking 30 µg ethinylestradiol | 3 mg/day for 6 months | Slight decrease in body weight and blood pressure compared to a levonorgestrel-containing oral contraceptive | [6][8] |

| Hypertensive postmenopausal women on HCTZ | 3 mg DRSP/1 mg E2 | Significant reduction in mean systolic (-7.2 mmHg) and diastolic (-4.5 mmHg) blood pressure vs. placebo; potassium-sparing effect | [15][16] |

| Women with moderate acne | 3 mg DRSP/30 µg EE for 6 months | 46% reduction in total lesions, 51% reduction in inflammatory lesions | [14] |

| Women with PMDD | 3 mg DRSP/20 µg EE (24/4 regimen) | Significant reduction in premenstrual symptoms | [17] |

Signaling Pathways and Experimental Workflows

Mineralocorticoid Receptor Signaling Pathway

Drospirenone exerts its antimineralocorticoid effect by competitively inhibiting the classical mineralocorticoid receptor signaling pathway. Aldosterone, the natural ligand, binds to the cytoplasmic MR, causing the dissociation of heat shock proteins. The activated receptor-ligand complex then translocates to the nucleus, where it binds to hormone response elements (HREs) on the DNA, modulating the transcription of target genes involved in sodium and potassium transport. Drospirenone, as an antagonist, binds to the MR but does not induce the conformational changes necessary for transcriptional activation, thereby blocking the effects of aldosterone.[18]

Figure 1: Mineralocorticoid Receptor Signaling Pathway and Drospirenone's Antagonistic Action.

Experimental Workflow: Competitive Radioligand Binding Assay

The binding affinity of drospirenone to the mineralocorticoid receptor is typically determined using a competitive radioligand binding assay. This in vitro method quantifies the ability of a test compound (drospirenone) to displace a high-affinity radiolabeled ligand from the receptor.

Figure 2: Generalized Workflow for a Competitive Radioligand Binding Assay.

Detailed Experimental Protocols

In Vivo Assessment of Antimineralocorticoid Activity in Rats

A common method to assess the antimineralocorticoid activity of a compound in vivo involves measuring its effect on urinary electrolyte excretion in rats.

-

Animal Model: Adrenalectomized or intact rats are often used. Adrenalectomized rats provide a model deficient in endogenous mineralocorticoids, allowing for a clearer assessment of the effects of exogenous compounds. Studies with intact rats are also performed.[19]

-

Housing and Diet: Animals are housed in metabolism cages to allow for the collection of urine. They may be fed a low-sodium diet to stimulate the renin-angiotensin-aldosterone system.[1]

-

Treatment: Rats are treated with the test compound (e.g., drospirenone) via subcutaneous injection or oral gavage. A control group receives the vehicle.[4]

-

Challenge: Animals are challenged with an oral bolus of saline to promote diuresis.[19]

-

Urine Collection: Urine is collected over a specified period (e.g., 4 or 24 hours).[1][19]

-

Analysis: Urine volume is measured, and urinary concentrations of sodium and potassium are determined using flame photometry or ion-selective electrodes.

-

Endpoint: The primary endpoint is typically the urinary sodium-to-potassium (Na+/K+) ratio. An increase in this ratio indicates an antimineralocorticoid effect.[19]

Clinical Trial Protocol for Assessing Effects on Blood Pressure and Electrolytes

Clinical trials are essential to determine the effects of drospirenone in humans. A representative protocol is a randomized, placebo-controlled, crossover trial.

-

Study Population: A well-defined group of participants, such as hypertensive postmenopausal women, is recruited.[15][16]

-

Study Design: A randomized, double-blind, placebo-controlled, crossover design is often employed to minimize bias. Each participant receives both the active treatment (e.g., drospirenone/estradiol) and a placebo for a defined period, with a washout period in between.

-

Treatment: Participants receive the investigational drug or placebo daily for a specified duration (e.g., 6-8 weeks).

-

Blood Pressure Monitoring: The primary endpoint for blood pressure is often the change from baseline in 24-hour ambulatory blood pressure monitoring, which provides a more comprehensive assessment than single clinic measurements.[15][16]

-

Electrolyte Monitoring: Serum potassium levels are monitored at baseline and throughout the study to assess for hyperkalemia or potassium-sparing effects.[15][16]

-

Safety Monitoring: Adverse events are recorded throughout the trial.

-

Statistical Analysis: Appropriate statistical methods are used to compare the effects of the active treatment and placebo on blood pressure and serum potassium levels.

Conclusion

The antimineralocorticoid activity of drospirenone is a well-documented and clinically significant aspect of its pharmacological profile. Through competitive antagonism of the mineralocorticoid receptor, drospirenone induces a mild natriuresis and potassium retention, which can lead to beneficial effects on body weight and blood pressure. This unique property distinguishes drospirenone from other synthetic progestins and makes it a valuable component in oral contraceptives and hormone replacement therapy. The experimental data from both preclinical and clinical studies provide a robust foundation for understanding the mechanisms and clinical implications of drospirenone's antimineralocorticoid effects.

References

- 1. slinda.uy [slinda.uy]

- 2. Drospirenone and its antialdosterone properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Drospirenone? [synapse.patsnap.com]

- 4. Drospirenone: a novel progestogen with antimineralocorticoid and antiandrogenic activity. Pharmacological characterization in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimineralocorticoid activity of a novel oral contraceptive containing drospirenone, a unique progestogen resembling natural progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. Drospirenone, a progestogen with antimineralocorticoid properties: a short review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Drospirenone--a new progestogen with antimineralocorticoid activity, resembling natural progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 14. oncotarget.com [oncotarget.com]

- 15. Randomized, placebo-controlled trial of the effects of drospirenone-estradiol on blood pressure and potassium balance in hypertensive postmenopausal women receiving hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. rima.org [rima.org]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Development of a simplified assay for determination of the antimineralocorticoid activity of compounds dosed in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

antiandrogenic effects of drospirenone in vitro

An In-Depth Technical Guide to the In Vitro Antiandrogenic Effects of Drospirenone (B1670955)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drospirenone (DRSP) is a synthetic progestin, structurally analogous to spironolactone, with a unique pharmacological profile that closely mimics that of endogenous progesterone (B1679170).[1][2] It is distinguished by its potent progestogenic activity combined with clinically significant antimineralocorticoid and antiandrogenic properties.[3][4] Unlike many other synthetic progestins derived from 19-nortestosterone, drospirenone's antiandrogenic activity makes it a subject of significant interest in both contraception and the management of androgen-dependent conditions.[5][6] This technical guide provides a comprehensive overview of the in vitro antiandrogenic effects of drospirenone, focusing on its receptor binding profile, mechanism of action, and the experimental methodologies used for its characterization.

Mechanism of Antiandrogenic Action

The antiandrogenic effects of drospirenone are primarily mediated through two distinct in vitro mechanisms:

-

Competitive Antagonism of the Androgen Receptor (AR): Drospirenone binds directly to the androgen receptor but does not activate it. Instead, it competitively inhibits the binding of endogenous androgens like dihydrotestosterone (B1667394) (DHT).[2][3] This prevents the receptor from undergoing the conformational change necessary for nuclear translocation and subsequent transactivation of androgen-responsive genes.[7][8]

-

Inhibition of 5-α-reductase: Drospirenone has been shown to block the action of 5-α-reductase, the enzyme responsible for converting testosterone (B1683101) into the more potent androgen, dihydrotestosterone.[9]

This guide will focus on the direct interaction with the androgen receptor, as it is the most extensively characterized in vitro antiandrogenic mechanism.

Data Presentation: Quantitative Analysis

The following tables summarize the quantitative data characterizing drospirenone's interaction with steroid receptors, providing a comparative basis for its antiandrogenic activity.

Table 1: Steroid Receptor Relative Binding Affinity (RBA) of Drospirenone

| Receptor | Reference Ligand | Relative Binding Affinity (RBA) of Drospirenone (%) | Reference(s) |

| Androgen Receptor (AR) | Dihydrotestosterone (DHT) | 0.6 | [1][10] |

| Progesterone Receptor (PR) | Progesterone | 42 | [1][10] |

| R5020 | ~30 | [1][11] | |

| Mineralocorticoid Receptor (MR) | Aldosterone | 100 - 500 | [1][12] |

| Glucocorticoid Receptor (GR) | Dexamethasone | Low / Negligible | [1][3] |

| Estrogen Receptor (ER) | Estradiol | No Detectable Binding | [3][7] |

Table 2: Comparative Antiandrogenic Potency

| Compound | Comparison Metric | Potency Relative to Comparator | Reference(s) |

| Drospirenone | Inhibition of AR-mediated transcription | 5- to 10-fold higher than progesterone | [3] |

| Drospirenone | Inhibition of accessory sex organ growth (in vivo) | ~33% of cyproterone (B1669671) acetate | [10][13] |

| Drospirenone | Inhibition of AR-mediated transcription | Demonstrates dose-dependent antagonism | [3][7][8] |

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the key molecular pathways and experimental procedures relevant to assessing the antiandrogenic effects of drospirenone.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

Androgen Receptor Competitive Binding Assay

This assay quantifies the affinity of a test compound for the androgen receptor by measuring its ability to displace a high-affinity radiolabeled androgen.[1][14]

-

Objective: To determine the inhibition constant (Ki) or IC50 of drospirenone for the androgen receptor.

-

Materials:

-

Receptor Source: Cytosol prepared from rat ventral prostate, a tissue rich in androgen receptors.[1][15]

-

Radioligand: Tritiated ([³H]) methyltrienolone (B1676529) ([³H]-R1881) or [³H]-dihydrotestosterone ([³H]-DHT) at a final concentration of ~1 nM.[14][16]

-

Test Compound: Drospirenone, serially diluted.

-

Assay Buffer (e.g., TEDG): Tris-HCl, EDTA, DTT, and Glycerol buffer, often with sodium molybdate (B1676688) to stabilize the receptor.[14][15]

-

Separation Medium: Hydroxylapatite (HAP) slurry or glass fiber filters.[14][15]

-

Scintillation Cocktail: For radioactivity measurement.

-

-

Protocol:

-

Cytosol Preparation: Homogenize fresh or frozen rat ventral prostate tissue in ice-cold assay buffer. Centrifuge at high speed (e.g., 100,000 x g) to pellet cellular debris and collect the supernatant (cytosol). Determine protein concentration using a standard method (e.g., Bradford assay).[1]

-

Assay Setup: In a 96-well plate or microcentrifuge tubes, set up reactions for total binding (receptor + radioligand), non-specific binding (receptor + radioligand + a high concentration of unlabeled androgen), and competitive binding (receptor + radioligand + serial dilutions of drospirenone).[14]

-

Incubation: Incubate the plates at 4°C for 18-24 hours to allow the binding to reach equilibrium.[14][16]

-

Separation of Bound Ligand: Add ice-cold HAP slurry to each well, incubate briefly, and then wash the pellets multiple times with wash buffer to remove the unbound radioligand. Alternatively, use a filter binding assay where the reaction mixture is passed through a filter plate under vacuum, retaining the receptor-ligand complexes.[14]

-

Quantification: Add scintillation cocktail to the washed pellets or filters and measure the retained radioactivity using a liquid scintillation counter.[1]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the drospirenone concentration to generate a sigmoidal competition curve. Determine the IC50 (the concentration of drospirenone that inhibits 50% of specific radioligand binding) from this curve. Convert the IC50 to the Ki value using the Cheng-Prusoff equation.[1]

-

Androgen-Responsive Reporter Gene (Transactivation) Assay

This cell-based functional assay measures the ability of a compound to inhibit the transcriptional activity of the androgen receptor.[3][8]

-

Objective: To quantify the antiandrogenic activity of drospirenone by measuring its ability to inhibit androgen-induced reporter gene expression.

-

Materials:

-

Cell Line: A mammalian cell line (e.g., Chinese Hamster Ovary - CHO, PC-3) or yeast strain that contains minimal endogenous AR. The cells must be stably transfected with two plasmids: one that expresses the human androgen receptor (hAR) and another containing a reporter gene (e.g., luciferase) under the control of a promoter with androgen response elements (AREs).[17][18][19]

-

Androgen Agonist: Dihydrotestosterone (DHT) or R1881.

-

Test Compound: Drospirenone, serially diluted.

-

Cell Culture Medium & Reagents: Appropriate for the chosen cell line.

-

Reporter Assay Reagents: Lysis buffer and substrate for the specific reporter enzyme (e.g., Luciferin for luciferase).

-

-

Protocol:

-

Cell Culture: Plate the engineered cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a fixed, sub-maximal concentration of an androgen agonist (e.g., DHT) alone (positive control) or in combination with increasing concentrations of drospirenone. Include vehicle-only controls (negative control).[18]

-

Incubation: Incubate the cells for 24 hours to allow for receptor activation and reporter gene expression.[17]

-

Signal Measurement: Lyse the cells and measure the reporter protein activity according to the manufacturer's protocol (e.g., measure luminescence in a plate reader for a luciferase assay).[18]

-

Data Analysis: Normalize the reporter activity to cell viability if necessary. Plot the reporter signal as a percentage of the positive control (agonist only) against the logarithm of the drospirenone concentration. This will generate a dose-response curve from which the IC50 for antiandrogenic activity can be determined. A significant, dose-dependent decrease in the androgen-induced signal confirms antiandrogenic activity.[18]

-

Conclusion

In vitro studies conclusively demonstrate that drospirenone possesses direct antiandrogenic properties. Its mechanism of action is primarily centered on its ability to act as a competitive antagonist at the androgen receptor, as evidenced by both receptor binding and functional transactivation assays. While its binding affinity for the androgen receptor is low compared to potent androgens, it is sufficient to elicit a measurable antagonistic effect, which is significantly greater than that of natural progesterone.[1][3] This antiandrogenic activity, combined with its high affinity for the progesterone and mineralocorticoid receptors, underpins the unique pharmacological and clinical profile of drospirenone. The detailed protocols provided herein serve as a foundation for the continued investigation and characterization of novel steroidal compounds in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Drospirenone: pharmacology and pharmacokinetics of a unique progestogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The novel progestin drospirenone and its natural counterpart progesterone: biochemical profile and antiandrogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Drospirenone | C24H30O3 | CID 68873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Drospirenone: a novel progestogen with antimineralocorticoid and antiandrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. slinda.uy [slinda.uy]

- 11. Conception and pharmacodynamic profile of drospirenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Drospirenone: a novel progestogen with antimineralocorticoid and antiandrogenic activity. Pharmacological characterization in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. In Vitro Androgen Bioassays as a Detection Method for Designer Androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Genotoxic Profile of Drospirenone and Ethinyl Estradiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the genotoxicity studies conducted on drospirenone (B1670955) and ethinyl estradiol (B170435), two active ingredients commonly found in oral contraceptives. The following sections detail the experimental methodologies, summarize quantitative data from key studies, and illustrate the underlying molecular pathways and experimental workflows.

Executive Summary

Drospirenone and ethinyl estradiol have been evaluated for their genotoxic potential in various in vitro and in vivo assays. The available data indicates that both compounds can induce DNA damage, particularly under conditions of metabolic activation. Ethinyl estradiol's genotoxicity is linked to its metabolic conversion into reactive catechol estrogen quinones, which can form DNA adducts. Co-administration of drospirenone and ethinyl estradiol has been shown to potentiate DNA damage in some studies. This guide synthesizes the current scientific knowledge to provide a valuable resource for professionals in drug development and toxicological research.

Data Presentation: Summary of Genotoxicity Studies

The following tables summarize the quantitative data from key genotoxicity studies on drospirenone and ethinyl estradiol.

Table 1: In Vitro Genotoxicity of Drospirenone

| Assay Type | Cell Line | Concentration Range | Metabolic Activation (S9) | Results | Reference |

| Alkaline Comet Assay | MCF-7 (human breast cancer) | 1, 10, 100 µM | With | Increased DNA damage at all concentrations | [1][2][3] |

| Alkaline Comet Assay | MCF-7 (human breast cancer) | 1, 10, 100 µM | Without | No significant DNA damage | [2] |

Table 2: In Vivo Genotoxicity of Drospirenone

| Assay Type | Animal Model | Dose Range | Route of Administration | Results | Reference |

| Alkaline Comet Assay | Female Mice (Bone Marrow Cells) | 1, 10, 100 mg/kg/day for 5 days | Oral | Increased DNA damage at 10 and 100 mg/kg | [1][2] |

Table 3: In Vitro Genotoxicity of Ethinyl Estradiol

| Assay Type | Cell Line | Concentration Range | Metabolic Activation (S9) | Results | Reference |

| Alkaline Comet Assay | MCF-7 (human breast cancer) | 0.1, 1, 10 µM | With | Increased DNA damage at 1 and 10 µM | [2] |

| Alkaline Comet Assay | MCF-7 (human breast cancer) | 0.1, 1, 10 µM | Without | No significant DNA damage | [2] |

| Chromosomal Aberration Assay | Human Lymphocytes | 1, 5, 10 µM | With (NADP-dependent) | Genotoxic at 5 and 10 µM | [4] |

| Chromosomal Aberration Assay | Human Lymphocytes | 1, 5, 10 µM | Without | Non-genotoxic | [4] |

| Sister Chromatid Exchange | Human Lymphocytes | 1, 5, 10 µM | With (NADP-dependent) | Increased SCEs at 5 and 10 µM | [4] |

| Micronucleus Test | Human Lymphocytes | Not specified | Not specified | Aneugenic effect observed | [5] |

Table 4: In Vivo Genotoxicity of Ethinyl Estradiol

| Assay Type | Animal Model | Dose Range | Route of Administration | Results | Reference |

| Alkaline Comet Assay | Female Mice (Bone Marrow Cells) | 0.1, 10, 100 mg/kg/day for 5 days | Oral | Increased DNA damage at all doses | [1] |

| Micronucleus Test | FVB/N Mice | Not specified | Not specified | Data available from NTP |

Table 5: Genotoxicity of Drospirenone and Ethinyl Estradiol Combination

| Assay Type | System | Doses | Metabolic Activation (S9) | Results | Reference |

| Alkaline Comet Assay | In vitro (MCF-7 cells) | 1 µM Drospirenone + 10 µM Ethinyl Estradiol | With | Potentiation of DNA damage | [1][2][3] |

| Alkaline Comet Assay | In vivo (Female Mice Bone Marrow) | Median doses of each compound | N/A | Potentiation of genotoxicity | [1][2] |

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the genotoxicity assessment of drospirenone and ethinyl estradiol.

Signaling Pathways

Caption: Metabolic activation of ethinyl estradiol leading to genotoxicity.

Experimental Workflows

Caption: Workflow for the in vitro chromosomal aberration test.

Caption: Workflow for the alkaline comet assay.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard guidelines and the cited literature.

Bacterial Reverse Mutation Test (Ames Test)

This test evaluates the potential of a substance to induce gene mutations in bacteria.

-

Test Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).

-

Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from the livers of rats pre-treated with an enzyme-inducing agent like Aroclor 1254.

-

Procedure:

-

Preparation: The test substance is dissolved in a suitable solvent (e.g., DMSO).

-

Treatment: The test substance, bacterial culture, and S9 mix (or buffer for the non-activated condition) are mixed in molten top agar (B569324).

-

Plating: The mixture is poured onto minimal glucose agar plates.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a specific amino acid) is counted.

-

-

Evaluation Criteria: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, and if this increase is reproducible.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This assay identifies substances that cause structural chromosomal damage in cultured mammalian cells.[6][7][8]

-

Cell Lines: Primary human peripheral blood lymphocytes or established cell lines such as Chinese Hamster Ovary (CHO) cells.[7]

-

Metabolic Activation: The assay is performed with and without an S9 mix.

-

Procedure:

-

Cell Culture: Cells are cultured to a suitable density.

-

Treatment: Cultures are treated with at least three concentrations of the test substance for a short duration (e.g., 3-6 hours) in the presence and absence of S9 mix, and for a longer duration (e.g., 24 hours) without S9 mix.

-

Metaphase Arrest: A metaphase-arresting substance (e.g., colcemid) is added to the cultures to accumulate cells in the metaphase stage of mitosis.

-

Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

-

Staining: Chromosomes are stained with a suitable dye (e.g., Giemsa).

-

Analysis: At least 200 well-spread metaphases per concentration are analyzed for structural chromosomal aberrations (e.g., breaks, gaps, deletions, exchanges).

-

-

Evaluation Criteria: A test substance is considered positive if it produces a concentration-dependent and statistically significant increase in the number of cells with structural chromosomal aberrations.[9]

In Vivo Mammalian Erythrocyte Micronucleus Test

This test detects damage to chromosomes or the mitotic apparatus in erythroblasts in the bone marrow of treated animals.

-

Animal Model: Typically mice or rats.

-

Procedure:

-

Dosing: Animals are administered the test substance, usually via oral gavage or intraperitoneal injection, at multiple dose levels.

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after dosing (e.g., 24 and 48 hours).

-

Slide Preparation: Smears of bone marrow or peripheral blood are prepared on microscope slides.

-

Staining: The slides are stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

-

Analysis: The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by scoring a sufficient number of PCEs (typically 2000 per animal). The ratio of PCEs to normochromatic erythrocytes is also calculated to assess bone marrow toxicity.

-

-

Evaluation Criteria: A positive response is a dose-related and statistically significant increase in the frequency of MN-PCEs in the treated groups compared to the concurrent negative control group.

Alkaline Comet Assay (Single Cell Gel Electrophoresis)

This sensitive method detects DNA single- and double-strand breaks, and alkali-labile sites in individual cells.[10]

-

Principle: Damaged DNA, when subjected to electrophoresis, migrates out of the nucleus, forming a "comet tail." The amount of DNA in the tail is proportional to the extent of DNA damage.

-

Procedure:

-

Cell Preparation: A single-cell suspension is prepared from the test system (in vitro cell culture or in vivo tissue).

-

Embedding: Cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: The slides are immersed in a high-salt and detergent lysis solution to remove cell membranes and cytoplasm, leaving behind the nucleoid.

-

DNA Unwinding: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

-

Electrophoresis: Electrophoresis is carried out under alkaline conditions.

-

Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye.

-

Analysis: Comets are visualized using a fluorescence microscope and analyzed with image analysis software to quantify the percentage of DNA in the tail.

-

-

Evaluation Criteria: An increase in the mean percentage of tail DNA in treated cells compared to control cells indicates DNA damage.

References

- 1. Genotoxic effects of drospirenone and ethinylestradiol in human breast cells (in vitro) and bone marrow cells of female mice (in vivo) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Estrogens as endogenous genotoxic agents--DNA adducts and mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Genotoxic potential of ethinylestradiol in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 17-alpha-ethinylestradiol and norgestrel in combination induce micronucleus increases and aneuploidy in human lymphocyte and fibroblast cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. catalog.labcorp.com [catalog.labcorp.com]

- 7. nucro-technics.com [nucro-technics.com]

- 8. oecd.org [oecd.org]

- 9. Oced 473 chromosomal aberration | PPTX [slideshare.net]

- 10. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Interactions of Ethinyl Estradiol in Breast Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethinyl estradiol (B170435) (EE), a synthetic derivative of estradiol, has been a cornerstone of oral contraceptives and hormone replacement therapies for decades. Its interaction with breast cancer cells is complex, exhibiting both proliferative and, paradoxically, apoptotic effects depending on the cellular context and duration of exposure. Understanding the precise molecular targets of EE is paramount for elucidating its mechanisms of action and for the development of more targeted and effective breast cancer therapies. This technical guide provides an in-depth exploration of the molecular targets of ethinyl estradiol in breast cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Molecular Targets of Ethinyl Estradiol

Ethinyl estradiol primarily exerts its effects by binding to estrogen receptors (ERs), which are members of the nuclear hormone receptor superfamily. The two main subtypes, ERα and ERβ, mediate the majority of EE's actions in breast cancer cells.

-

Estrogen Receptor Alpha (ERα): As a potent agonist of ERα, ethinyl estradiol triggers a conformational change in the receptor, leading to its dimerization and translocation to the nucleus.[1] There, the EE-ERα complex binds to estrogen response elements (EREs) on the DNA, recruiting co-activator proteins and initiating the transcription of target genes involved in cell proliferation, survival, and differentiation. In many ER-positive breast cancers, this signaling pathway is a key driver of tumor growth.

-

Estrogen Receptor Beta (ERβ): The role of ERβ in response to EE is more nuanced. While EE also binds to ERβ, the downstream effects can be antiproliferative and pro-apoptotic, often opposing the actions of ERα. The balance of ERα and ERβ expression within a tumor can therefore influence its response to ethinyl estradiol.

-